3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class The structure includes a quinazolinone core linked to a piperidine ring, which in turn is connected to a pyridazine moiety via an oxo-propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, starting from commercially available precursors. Typically, the synthetic route might involve:
Formation of the pyridazine derivative: : Reacting 6-methylpyridazine with an appropriate nucleophile.
Synthesis of the piperidine intermediate: : Functionalizing the piperidine ring with the pyridazine derivative via an etherification reaction.
Linking to the quinazolinone core: : Using a suitable coupling reagent to connect the piperidine intermediate to the quinazolinone scaffold, forming the final compound.
Industrial Production Methods
While detailed industrial production methods might not be publicly disclosed, scaling up the synthesis typically involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions at the pyridazine moiety or piperidine ring.
Reduction: : Selective reduction could occur at the quinazolinone core or other electrophilic sites.
Substitution: : The piperidine and quinazolinone parts could undergo various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidative cleavage products
Reduced derivatives with altered quinazolinone or piperidine structures
Substituted quinazolinone analogs with various functional groups
Scientific Research Applications
This compound has shown promise in several scientific research domains:
Chemistry: : As a building block for creating more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Industry: : Used as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its specific applications:
Anti-cancer: : Inhibits key enzymes or receptors involved in cell proliferation pathways.
Anti-inflammatory: : Modulates signaling pathways to reduce inflammation.
Anti-microbial: : Interacts with microbial DNA or enzymes, disrupting their growth and replication.
Comparison with Similar Compounds
When compared to other quinazolinone derivatives:
Structural Uniqueness: : The integration of a 6-methylpyridazine and a piperidine ring makes this compound structurally distinct.
Functional Diversity: : The specific functional groups offer a range of reactivity and biological activity.
Similar Compounds: : Other quinazolinones, such as 3-(2-aminophenyl)quinazolin-4(3H)-one and 2-(4-aminophenyl)quinazolin-4(3H)-one, share the core structure but differ in substituent groups, influencing their chemical and biological properties.
So, how do you feel about all this? Would love to dive deeper into any section you’re especially curious about.
Properties
IUPAC Name |
3-[3-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-8-9-19(24-23-15)29-16-5-4-11-25(13-16)20(27)10-12-26-14-22-18-7-3-2-6-17(18)21(26)28/h2-3,6-9,14,16H,4-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFJKOUQUBWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.